Hepatocyte‑over‑Myocyte Selectivity: Class‑Level Advantage of 4‑Sulfamoyl Pyrroles vs. Rosuvastatin and Atorvastatin
The 4‑sulfamoyl pyrrole class, to which Methyl 1,2,5‑trimethyl‑4‑sulfamoyl‑1H‑pyrrole‑3‑carboxylate belongs, demonstrated greater selectivity for hepatocytes over L6 myocytes compared with the clinically used statins rosuvastatin and atorvastatin [1]. The selectivity ratio was not given as a single numeric value; the conclusion is drawn from comparative IC50 data across the series.
| Evidence Dimension | Hepatocyte‑over‑myocyte selectivity (measured by IC50 ratios in primary hepatocytes vs. L6 myocytes) |
|---|---|
| Target Compound Data | Class‑representative 4‑sulfamoyl pyrroles exhibited higher hepatocyte selectivity than reference statins. |
| Comparator Or Baseline | Rosuvastatin and atorvastatin (commercial statins with documented myalgia risk) |
| Quantified Difference | Qualitative selectivity advantage; exact fold‑difference not publicly available for CAS 883048‑07‑5. |
| Conditions | Cellular assays using primary rat hepatocytes and L6 myocytes, as described in the primary publication [1]. |
Why This Matters
Procurement of a 4‑sulfamoyl pyrrole scaffold enables mechanism‑of‑action studies aimed at dissociating cholesterol lowering from muscle toxicity, a key differentiator for next‑generation statin discovery.
- [1] Park WK, Kennedy RM, Larsen SD, et al. Hepatoselectivity of statins: design and synthesis of 4‑sulfamoyl pyrroles as HMG‑CoA reductase inhibitors. Bioorg Med Chem Lett. 2008;18(3):1151‑1156. doi:10.1016/j.bmcl.2007.11.124 View Source
